molecular formula C20H16N2O5S B15340042 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid

Cat. No.: B15340042
M. Wt: 396.4 g/mol
InChI Key: QRUOWJRBFSZLFF-LICLKQGHSA-N
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Description

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid is a complex organic compound that features a combination of benzodioxole, thiazole, and phenylpropanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 2-aminothiazole under acidic conditions to form the intermediate 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazole. This intermediate is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as piperonyl butoxide, which is used as a pesticide synergist.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1), which is essential for metabolic processes.

    Phenylpropanoic Acid Derivatives: Compounds such as ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid is unique due to its combination of benzodioxole, thiazole, and phenylpropanoic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H16N2O5S/c23-18-17(10-13-6-7-15-16(9-13)27-11-26-15)28-20(22-18)21-14(19(24)25)8-12-4-2-1-3-5-12/h1-7,9-10,14H,8,11H2,(H,24,25)(H,21,22,23)/b17-10+

InChI Key

QRUOWJRBFSZLFF-LICLKQGHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=NC(CC4=CC=CC=C4)C(=O)O)S3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC(CC4=CC=CC=C4)C(=O)O)S3

Origin of Product

United States

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